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molecular formula C12H13NO B8292833 (3-Pyrrol-1-yl)2-methylbenzyl alcohol CAS No. 83140-97-0

(3-Pyrrol-1-yl)2-methylbenzyl alcohol

Cat. No. B8292833
M. Wt: 187.24 g/mol
InChI Key: AHBBKEMOTPYCDE-UHFFFAOYSA-N
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Patent
US04339457

Procedure details

To a stirred solution of 7.5 grams (0.037 mole) of 2-methyl-3-(pyrrol-1-yl)benzoic acid in 125 ml of tetrahydrofuran was added dropwise 4.8 grams (0.056 mole) of a borane-tetrahydrofuran complex. The addition required 30 minutes. Upon complete addition the reaction mixture was heated under reflux for 2.5 hours then cooled slowly. To the cooled reaction mixture was carefully added 150 ml of diethyl ether previously saturated with water, followed by 50 ml of water. The mixture was poured into a separatory funnel and washed with 100 ml of aqueous 2 N sodium hydroxide. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 6.8 grams of 2-methyl-3-(pyrrol-1-yl)phenylmethanol as an oil.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N:11]2[CH:15]=[CH:14][CH:13]=[CH:12]2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(OCC)C.O>O1CCCC1>[CH3:1][C:2]1[C:10]([N:11]2[CH:15]=[CH:14][CH:13]=[CH:12]2)=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1N1C=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition required 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Upon complete addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled slowly
CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
WASH
Type
WASH
Details
washed with 100 ml of aqueous 2 N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1N1C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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